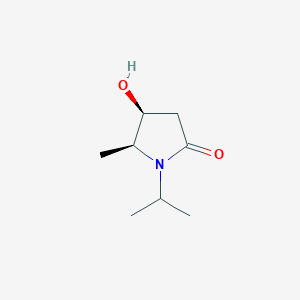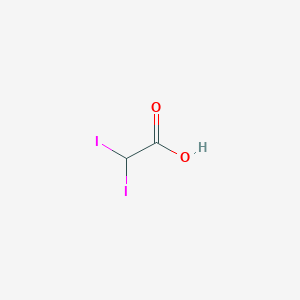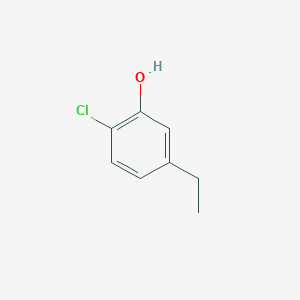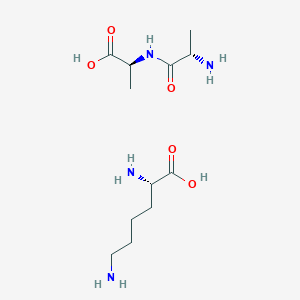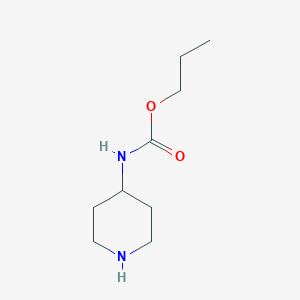
Propyl 4-piperidinylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-piperidinylcarbamate, also known as propoxycaine, is a local anesthetic that belongs to the class of ester-type anesthetics. It has been widely used in scientific research due to its ability to block nerve impulses and reduce pain sensation.
Wissenschaftliche Forschungsanwendungen
Propyl 4-piperidinylcarbamate has been used in scientific research as a local anesthetic to block pain sensation in animal models. It has also been used in studies investigating the effects of local anesthetics on nerve regeneration and neuroprotection. Additionally, propyl 4-piperidinylcarbamate has been used in studies investigating the role of local anesthetics in modulating ion channels and neurotransmitter release.
Wirkmechanismus
Propyl 4-piperidinylcarbamate works by blocking sodium channels in nerve cells, which prevents the propagation of action potentials and reduces pain sensation. It also has some effect on potassium channels and calcium channels. The exact mechanism of action is not fully understood, but it is thought to involve the interaction of the drug with the lipid membrane of the nerve cell.
Biochemische Und Physiologische Effekte
Propyl 4-piperidinylcarbamate has been shown to have a number of biochemical and physiological effects. It can cause vasodilation and decrease blood pressure, as well as cause respiratory depression and decrease heart rate. It has also been shown to have anti-inflammatory effects and can reduce edema in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl 4-piperidinylcarbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. It is also relatively stable and has a long shelf life. However, there are some limitations to its use. It can be toxic at high concentrations and can cause respiratory depression and cardiac arrest. Additionally, it can be difficult to control the dose and duration of action, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on propyl 4-piperidinylcarbamate. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the role of local anesthetics in nerve regeneration and neuroprotection. Additionally, there is interest in using local anesthetics as adjuvants in cancer therapy, as they have been shown to have anti-inflammatory and immunomodulatory effects. Finally, there is interest in developing new methods for delivering local anesthetics, such as using nanoparticles or liposomes to target specific tissues.
Synthesemethoden
Propyl 4-piperidinylcarbamate can be synthesized by the reaction of 4-piperidinol and propyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of propyl 4-piperidinylcarbamate and a byproduct, triethylammonium chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Eigenschaften
CAS-Nummer |
141498-56-8 |
|---|---|
Produktname |
Propyl 4-piperidinylcarbamate |
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
propyl N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O2/c1-2-7-13-9(12)11-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
HNVOOAODSCLLHQ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1CCNCC1 |
Kanonische SMILES |
CCCOC(=O)NC1CCNCC1 |
Synonyme |
Carbamic acid, 4-piperidinyl-, propyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



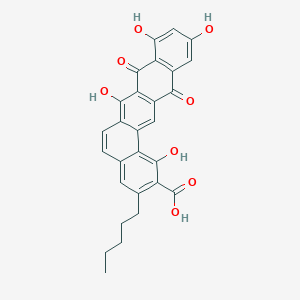
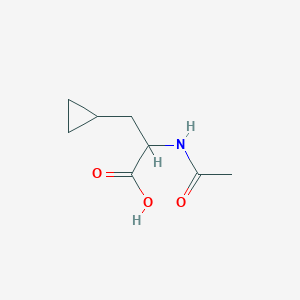
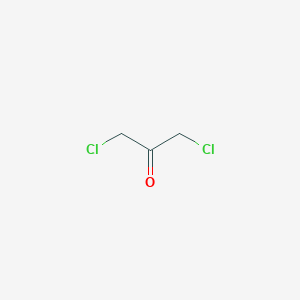
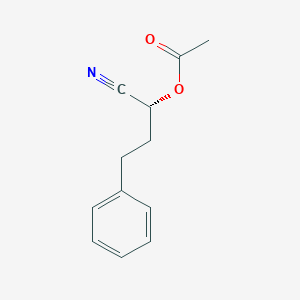
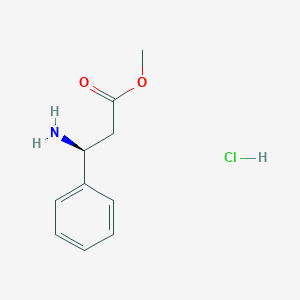
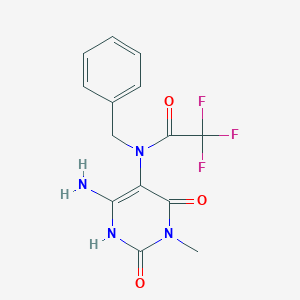
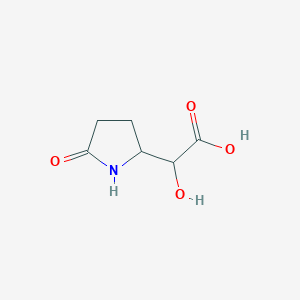
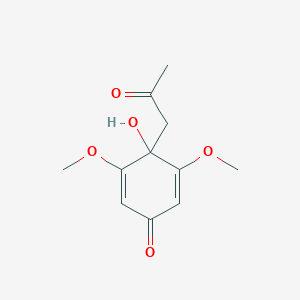
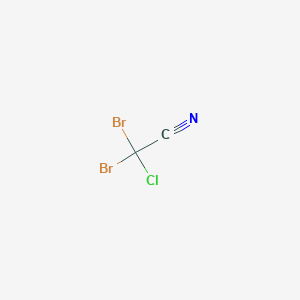
![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)
